Cas no 1246633-35-1 (2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde)
1246633-35-1 structure
Product Name:2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
CAS-Nr.:1246633-35-1
MF:C13H16BFO3
MW:250.073747634888
MDL:MFCD18383508
CID:4564432
PubChem ID:89032117
Update Time:2024-11-06
2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- J3.654.989K
- 3-Fluoro-2-formylphenylboronic acid pinacol ester
- 2-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-6-fluorobenzaldehyde
- CS-0020236
- EN300-1706467
- 3-FLUORO-2-FORMYLBENZENEBORONIC ACID PINACOL ESTER
- Z2049763028
- MFCD18383508
- 1246633-35-1
- P15212
- SCHEMBL13183401
-
- MDL: MFCD18383508
- Inchi: 1S/C13H16BFO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-7-11(15)9(10)8-16/h5-8H,1-4H3
- InChI-Schlüssel: PMDUBXLKNQBIHI-UHFFFAOYSA-N
- Lächelt: FC1=CC=CC(B2OC(C)(C)C(C)(C)O2)=C1C=O
Berechnete Eigenschaften
- Genaue Masse: 250.1176527 g/mol
- Monoisotopenmasse: 250.1176527 g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 18
- Anzahl drehbarer Bindungen: 2
- Komplexität: 316
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 35.5
- Molekulargewicht: 250.08
2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM206424-1g |
2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
1246633-35-1 | 95%+ | 1g |
$94 | 2023-02-03 | |
| eNovation Chemicals LLC | Y1104922-5g |
2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
1246633-35-1 | 95% | 5g |
$1500 | 2024-07-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1089858-100mg |
2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
1246633-35-1 | 95% | 100mg |
¥189.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1089858-250mg |
2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
1246633-35-1 | 95% | 250mg |
¥341.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1089858-1g |
2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
1246633-35-1 | 95% | 1g |
¥732.00 | 2024-08-09 | |
| Enamine | EN300-1706467-0.1g |
2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
1246633-35-1 | 95% | 0.1g |
$29.0 | 2023-09-20 | |
| Enamine | EN300-1706467-0.25g |
2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
1246633-35-1 | 95% | 0.25g |
$32.0 | 2023-09-20 | |
| Enamine | EN300-1706467-0.5g |
2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
1246633-35-1 | 95% | 0.5g |
$42.0 | 2023-09-20 | |
| Enamine | EN300-1706467-1.0g |
2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
1246633-35-1 | 95% | 1.0g |
$55.0 | 2023-07-10 | |
| Enamine | EN300-1706467-2.5g |
2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
1246633-35-1 | 95% | 2.5g |
$113.0 | 2023-09-20 |
2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Verwandte Literatur
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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